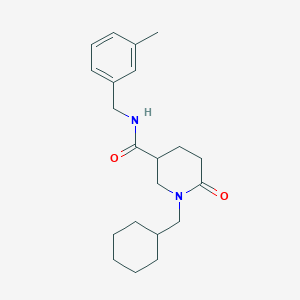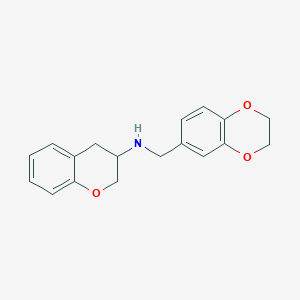![molecular formula C16H9F3N2O2S B6080435 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline](/img/structure/B6080435.png)
2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline (NTPQ) is a chemical compound that belongs to the class of quinoline derivatives. It has been studied for its potential applications in scientific research, particularly in the field of pharmacology. NTPQ is synthesized using a specific method, which involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with 2-chloroquinoline-3-thiol.
作用机制
The mechanism of action of 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline is not fully understood. However, it has been reported to act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for the proper functioning of the nervous system. By inhibiting the activity of these enzymes, this compound may increase the levels of acetylcholine in the brain, which may lead to improved cognitive function.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. It has been shown to have antimicrobial, anticancer, and antifungal activities. This compound has also been reported to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been reported to have an anti-inflammatory and analgesic effect.
实验室实验的优点和局限性
2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline has several advantages for lab experiments. It has a high yield and purity when synthesized using the specific method described above. It has also been shown to have a wide range of biological activities, which makes it a useful compound for studying various biological processes. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound may have toxic effects on certain cells, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline. One direction is to further investigate its mechanism of action and its potential use as an anti-inflammatory and analgesic agent. Another direction is to explore its potential use as an antimicrobial, anticancer, and antifungal agent. Additionally, future studies could investigate the toxic effects of this compound on different cell types and determine its safety for use in humans. Finally, further research could investigate the potential use of this compound in combination with other compounds for the treatment of various diseases.
合成方法
The synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with 2-chloroquinoline-3-thiol. The reaction is catalyzed by copper powder in the presence of potassium carbonate and dimethylformamide. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been reported to have a high yield and purity of this compound.
科学研究应用
2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}quinoline has been studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been reported to have antimicrobial, anticancer, and antifungal activities. This compound has also been studied for its potential use as an anti-inflammatory and analgesic agent. Additionally, this compound has been reported to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
属性
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O2S/c17-16(18,19)11-6-7-14(13(9-11)21(22)23)24-15-8-5-10-3-1-2-4-12(10)20-15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLFXSMGWFAOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzyl-3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6080364.png)
![7-cyclohexylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6080370.png)
![methyl 2-[(2-methylbenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6080381.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B6080390.png)
![N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B6080396.png)

![N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-6-methylnicotinohydrazide](/img/structure/B6080408.png)

![2-methoxy-6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6080429.png)
![1-benzyl-4-{3-[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6080438.png)
![6-(2-chlorophenyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6080443.png)
![N-(2-chloro-6-methylphenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6080448.png)
![2-[4-(2,3-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6080454.png)
![3-{[(2,3-dimethylcyclohexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6080457.png)